molecular formula C24H28N6O3S B2469697 1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189975-80-1

1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2469697
CAS No.: 1189975-80-1
M. Wt: 480.59
InChI Key: QCTKWAORKYNFIN-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a thienotriazolopyrimidinone core fused with a piperazine moiety substituted at the 3-methoxyphenyl position and a propyl chain at the 4-position (Fig. 1). Its structure integrates multiple pharmacophores, including the triazolopyrimidinone system (implicated in kinase inhibition) and the 3-methoxyphenylpiperazine group (associated with serotonin receptor modulation) .

Properties

IUPAC Name

12-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3S/c1-3-10-29-23(32)22-19(9-15-34-22)30-20(25-26-24(29)30)7-8-21(31)28-13-11-27(12-14-28)17-5-4-6-18(16-17)33-2/h4-6,9,15-16H,3,7-8,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTKWAORKYNFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound “1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” are the ATF4 and NF-kB proteins. These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively.

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway. The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to the accumulation of misfolded proteins, triggering cell death. The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.

Biological Activity

1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C24H28N6O3SC_{24}H_{28}N_{6}O_{3}S and a molecular weight of 480.6 g/mol. Its structure includes a thieno-triazolo-pyrimidine core linked to a piperazine moiety, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC₃₄H₃₈N₆O₃S
Molecular Weight480.6 g/mol
IUPAC NameThis compound
CAS Number1189975-80-1

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to modulate pathways associated with:

  • Serotonin Receptors : Potentially influencing mood and anxiety.
  • Dopamine Receptors : Implications in neurological disorders.
  • Enzymatic Activity : Acting as an inhibitor for specific enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Effects : Studies have shown that derivatives similar to this compound can enhance serotonin levels in the brain, suggesting potential use in treating depression.
  • Antipsychotic Properties : Its interaction with dopamine receptors may lend it efficacy in managing symptoms of schizophrenia.
  • Anti-inflammatory Effects : Some studies indicate that this compound may reduce inflammation markers in vitro.

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Study on Neurotransmitter Modulation : A study demonstrated that the compound significantly increased serotonin levels in rat models, indicating its potential as an antidepressant .
  • Inhibition of Enzymatic Activity : Research published in pharmacological journals highlighted its effectiveness as an inhibitor of specific enzymes linked to neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityReference
6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamideModulation of neurotransmitter systems
3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-oneAntidepressant activity

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of similar triazolo-pyrimidine compounds exhibit significant antitumor properties. For instance, studies have shown that modifications in the triazole and pyrimidine rings can enhance cytotoxicity against various cancer cell lines. The presence of the piperazine moiety further aids in the modulation of biological activity through receptor interactions .

CNS Activity

Compounds containing piperazine structures are often linked to neuropharmacological effects. The specific compound has been studied for its potential as an anxiolytic or antidepressant agent due to its ability to interact with serotonin receptors . The methoxyphenyl group may enhance lipophilicity, facilitating blood-brain barrier penetration.

Anti-inflammatory Properties

Recent studies have focused on the anti-inflammatory potential of similar compounds. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways has been observed in related structures, suggesting that this compound may also possess anti-inflammatory effects . This property is particularly relevant in the treatment of chronic inflammatory diseases.

Synthesis Methodologies

The synthesis of 1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can be achieved through several methodologies:

  • Multi-step Synthesis :
    • Initial formation of the piperazine derivative.
    • Introduction of the thieno-triazolo-pyrimidine core through cyclization reactions.
    • Final modifications to introduce the methoxyphenyl group.
  • Reagents and Conditions :
    • Common reagents include hydrazonoyl halides for triazole formation.
    • Reaction conditions typically involve refluxing in solvents like ethanol or DMF .

Case Study 1: Antitumor Evaluation

In a study evaluating similar triazolo-pyrimidines for antitumor activity, compounds were tested against various cancer cell lines including breast and lung cancer cells. Results demonstrated that modifications in the substituents significantly influenced cytotoxicity levels, with certain derivatives showing IC50 values in low micromolar ranges .

Case Study 2: CNS Activity Assessment

Another investigation assessed the anxiolytic potential of piperazine-containing compounds in animal models. Behavioral tests indicated significant reduction in anxiety-like behaviors upon administration of these compounds compared to controls .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a broader class of thieno-triazolo-pyrimidinone derivatives. Key structural analogs, their substituent variations, and inferred properties are summarized below:

Substituent Variations and Pharmacological Implications

Piperazine Group Modifications
  • Target Compound: The 3-methoxyphenylpiperazine substituent may enhance serotonin receptor (e.g., 5-HT1A/5-HT2A) affinity due to the electron-donating methoxy group, which is known to improve receptor binding in related arylpiperazines .
  • Analog from : Replaces the 3-methoxyphenyl group with a benzyl moiety. Benzylpiperazines are frequently associated with dopamine D2/D3 receptor interactions, suggesting divergent neurological targets compared to the target compound .
  • Analog from : Substitutes the 3-methoxyphenyl group with a pyrimidinyl group.
Alkyl Chain Modifications
  • Target Compound: A 4-propyl chain likely balances lipophilicity (logP ~3.5–4.0, estimated) and metabolic stability.
  • Analog from : A shorter 4-ethyl chain may reduce metabolic stability compared to the target compound’s propyl group, as ethyl chains are more susceptible to oxidative degradation .

Data Table: Structural and Functional Comparison

Compound Name Piperazine Substituent Alkyl Chain Key Inferred Properties References
Target Compound 3-Methoxyphenyl Propyl Potential 5-HT receptor modulation
1-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)-4-ethyl analog Benzyl Ethyl Likely dopamine receptor interaction
4-Butyl analog with pyrimidinylpiperazine 2-Pyrimidinyl Butyl Kinase inhibition (e.g., mTOR/PI3K)

Research Findings and Limitations

  • Isomerization Effects: highlights that pyrazolo-triazolo-pyrimidine analogs undergo isomerization under varying conditions, which can alter receptor binding or solubility.
  • Cytotoxicity: No direct cytotoxicity data are provided for the target compound. However, analogs with pyrimidinylpiperazine groups () may exhibit higher cytotoxicity due to kinase inhibition, whereas methoxyphenyl derivatives (target compound) might prioritize CNS activity .
  • Synthetic Yields : Propyl and butyl analogs (e.g., ) require rigorous purification due to increased steric hindrance during alkylation, unlike ethyl derivatives .

Q & A

Q. Stepwise methodology :

Molecular docking : Use AutoDock Vina to screen against bromodomain binding pockets (PDB: 5U0F) .

MD simulations : GROMACS-based 100-ns trajectories assess piperazine flexibility and hydrogen-bond stability .

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with log(1/IC50_{50}) for piperazine derivatives .

[Advanced] What are the challenges in establishing structure-activity relationships (SAR) for this compound?

Key hurdles include:

  • Conformational flexibility : The piperazine ring adopts multiple chair/boat conformations, complicating SAR interpretation .
  • Substituent cooperativity : Synergistic effects between the 3-methoxyphenyl and propyl groups require systematic substitution (e.g., isosteric replacements) .
  • Off-target activity : Use selectivity profiling (e.g., CEREP panels) to deconvolute polypharmacology .

[Advanced] How can pharmacokinetic (PK) properties be optimized for in vivo efficacy?

Q. Approaches :

  • LogP reduction : Introduce polar groups (e.g., hydroxyl or carboxyl) to lower cLogP from 4.2 to <3.5, improving aqueous solubility .
  • Metabolic stability : Replace labile methyl groups with trifluoromethyl to block CYP3A4-mediated oxidation .
  • Bioavailability studies : Use cassette dosing in rodent models to compare AUC(0–24h) across analogs .

[Basic] What solvent systems are compatible with this compound for formulation studies?

  • Polar solvents : DMSO and ethanol are ideal for stock solutions (≥10 mM) due to low aggregation .
  • Aqueous buffers : Use 0.1% Tween-80 in PBS (pH 7.4) for in vitro assays to prevent precipitation .

[Advanced] What in vitro models are suitable for evaluating its antitumor potential?

  • Primary screens : NCI-60 cell panel identifies baseline cytotoxicity .
  • Mechanistic follow-up : Apoptosis (Annexin V/PI staining) and cell-cycle arrest (flow cytometry) in MCF-7 cells .
  • 3D spheroids : Assess penetration efficacy in HT-1080 fibrosarcoma models .

[Basic] How is purity quantified, and what thresholds are acceptable for pharmacological testing?

  • HPLC-DAD : ≥95% purity (λ = 254 nm) with symmetrical peaks .
  • Residual solvents : Meet ICH Q3C limits (e.g., <500 ppm for DMSO) .

[Advanced] What are the implications of its triazolo-pyrimidinone core for photophysical applications?

  • Fluorescence tuning : Substituent-dependent Stokes shifts (Δλ = 50–120 nm) enable imaging probe development .
  • Metal sensing : Coordinate with Cu2+^{2+} via triazole N-atoms, detectable by quenching at 450 nm .

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